molecular formula C27H35N3O6S B549236 Ezatiostat CAS No. 168682-53-9

Ezatiostat

Cat. No.: B549236
CAS No.: 168682-53-9
M. Wt: 529.6 g/mol
InChI Key: GWEJFLVSOGNLSS-WPFOTENUSA-N
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Description

Ezatiostat is a small molecule drug that belongs to the class of peptides. It is an analog inhibitor of glutathione S-transferase P1-1 and is primarily investigated for its potential in treating myelodysplastic syndrome. This compound stimulates the formation of bone marrow cells that are precursors to granulocytes, monocytes, erythrocytes, and platelets .

Mechanism of Action

Target of Action

Ezatiostat primarily targets Glutathione S-transferase P1-1 (GSTP1-1) . GSTP1-1 is an enzyme that plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound is a small molecule drug that acts as an analog inhibitor of GSTP1-1 . It interacts with its target by acting intracellularly on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , specifically by activating Extracellular signal-Regulated Kinase 2 (ERK2) . This interaction results in changes in cellular processes, including the differentiation of granulocytes and monocytes in HL60 cells .

Biochemical Pathways

This compound affects the MAPK signaling pathway, which is involved in various cellular functions, including cell proliferation, differentiation, and migration . By activating ERK2, this compound disrupts the GSTP1-1/JNK signaling pathway, leading to the promotion of growth and maturation of normal multilineage hematopoietic progenitor stem cells .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. In a phase 1-2a study, patients received this compound at various dose levels intravenously on certain days of a treatment cycle . The concentration of the primary active metabolites increased proportionate to the this compound dosage .

Result of Action

This compound has myelostimulant activity in preclinical rodent models and human bone marrow cultures . It stimulates the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets . This can be particularly beneficial in conditions characterized by depleted bone marrow, such as myelodysplastic syndrome (MDS) .

Action Environment

It’s worth noting that the effectiveness of this compound can be influenced by the patient’s specific condition, such as the presence of myelodysplastic syndrome

Biochemical Analysis

Biochemical Properties

Ezatiostat is known to target Glutathione S-transferase P . It acts as an analog inhibitor of glutathione S-transferase P1-1 . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound acts intracellularly on the MAPK signaling pathway by activating ERK2 . It has demonstrated myelostimulant activity in preclinical rodent models and human bone marrow cultures, and differentiates granulocytes and monocytes in HL60 cells . It is designed to stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of glutathione S-transferase P1-1, which results in the activation of the MAPK signaling pathway by activating ERK2 . This leads to the differentiation of granulocytes and monocytes in HL60 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence

Metabolic Pathways

This compound is involved in the MAPK signaling pathway

Transport and Distribution

Given its intracellular activity on the MAPK signaling pathway, it can be inferred that this compound is transported into cells where it exerts its effects .

Subcellular Localization

Given its known intracellular activity, it can be inferred that this compound acts within cells .

Preparation Methods

Ezatiostat hydrochloride can be synthesized through a series of chemical reactions involving the formation of a tripeptide analog of glutathione. The synthetic route typically involves the coupling of gamma-glutamyl, cysteinyl, and phenylglycine diethyl ester moieties. The final product is then crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Ezatiostat undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit glutathione S-transferase P1-1, leading to the activation of the MAPK signaling pathway by activating ERK2. Common reagents used in these reactions include oxidizing agents and reducing agents, with major products being the activated forms of the target enzymes.

Comparison with Similar Compounds

Ezatiostat is unique in its ability to inhibit glutathione S-transferase P1-1 and activate the MAPK signaling pathway. Similar compounds include other glutathione analogs and inhibitors of glutathione S-transferase, such as Telintra and TLK199. this compound stands out due to its specific mechanism of action and its potential in treating myelodysplastic syndrome .

Properties

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168592
Record name Ezatiostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168682-53-9
Record name Ezatiostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezatiostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezatiostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZATIOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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